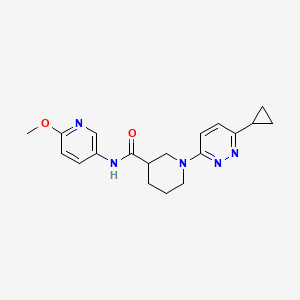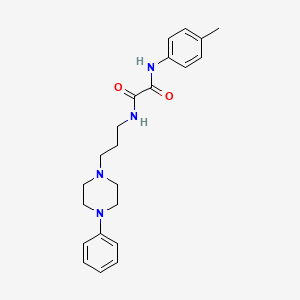
1-(6-cyclopropylpyridazin-3-yl)-N-(6-methoxypyridin-3-yl)piperidine-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(6-cyclopropylpyridazin-3-yl)-N-(6-methoxypyridin-3-yl)piperidine-3-carboxamide is a useful research compound. Its molecular formula is C19H23N5O2 and its molecular weight is 353.426. The purity is usually 95%.
BenchChem offers high-quality 1-(6-cyclopropylpyridazin-3-yl)-N-(6-methoxypyridin-3-yl)piperidine-3-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(6-cyclopropylpyridazin-3-yl)-N-(6-methoxypyridin-3-yl)piperidine-3-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
PET Tracers and Receptor Antagonists
Research has highlighted the potential of compounds structurally related to 1-(6-cyclopropylpyridazin-3-yl)-N-(6-methoxypyridin-3-yl)piperidine-3-carboxamide in the development of PET (Positron Emission Tomography) tracers and receptor antagonists. For instance, N-(4-[(18)F]-fluoropyridin-2-yl)-N-{2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl}-carboxamides have been prepared and tested for their affinity towards 5-HT1A receptors. These compounds show promise for in vivo quantification of 5-HT1A receptors in neuropsychiatric disorders due to their reversible, selective high affinity, and favorable brain uptake and clearance properties (García et al., 2014).
Synthesis and Antimicrobial Study
Compounds with a similar structural framework have been synthesized and evaluated for their antimicrobial properties. For example, fluoroquinolone-based 4-thiazolidinones derived from a lead molecule related to the structure of interest have been synthesized and screened for antifungal and antibacterial activities. These compounds represent a novel approach to combating microbial resistance, indicating the broad utility of such chemical frameworks in medicinal chemistry (Patel & Patel, 2010).
Antipsychotic Agent Development
Heterocyclic analogues of compounds related to 1-(6-cyclopropylpyridazin-3-yl)-N-(6-methoxypyridin-3-yl)piperidine-3-carboxamide have been investigated for their potential as antipsychotic agents. These studies focus on the synthesis and evaluation of various heterocyclic carboxamides, highlighting the diverse pharmacological applications of this chemical backbone. The evaluation includes binding to dopamine D2, serotonin 5-HT2, and 5-HT1a receptors, with some derivatives showing potent in vivo activities indicative of their antipsychotic potential (Norman et al., 1996).
Antibacterial Agents
Further research has explored the synthesis and reactions of 7-substituted 1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxo-1,8-naphthyridine-3-carboxylic acids, highlighting the antibacterial potential of compounds within this structural domain. These studies contribute to the ongoing search for new antibacterial agents capable of overcoming resistant bacterial strains, demonstrating the significance of such chemical structures in the development of novel therapeutics (Miyamoto et al., 1987).
Eigenschaften
IUPAC Name |
1-(6-cyclopropylpyridazin-3-yl)-N-(6-methoxypyridin-3-yl)piperidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N5O2/c1-26-18-9-6-15(11-20-18)21-19(25)14-3-2-10-24(12-14)17-8-7-16(22-23-17)13-4-5-13/h6-9,11,13-14H,2-5,10,12H2,1H3,(H,21,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OUHYSZLGKXGYAN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=C(C=C1)NC(=O)C2CCCN(C2)C3=NN=C(C=C3)C4CC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(6-cyclopropylpyridazin-3-yl)-N-(6-methoxypyridin-3-yl)piperidine-3-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)-3-(4-(methylthio)phenyl)propan-1-one](/img/structure/B2582228.png)
![5-bromo-N-(5,5-dioxido-2-(o-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)furan-2-carboxamide](/img/structure/B2582230.png)
![3-[4-(5-Bromopyrimidin-2-yl)oxypiperidin-1-yl]azepan-2-one](/img/structure/B2582231.png)
![4-chloro-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)benzamide](/img/structure/B2582233.png)


![Ethyl 2-[[5-[[(4-bromophenyl)sulfonylamino]methyl]-4-ethyl-1,2,4-triazol-3-yl]sulfanyl]propanoate](/img/structure/B2582237.png)

![2,5-dichloro-N-(4,6-difluorobenzo[d]thiazol-2-yl)thiophene-3-carboxamide](/img/structure/B2582240.png)

![N-(2,2-dimethoxyethyl)-5-methyl-2,4-dioxo-3-phenyl-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide](/img/structure/B2582243.png)
![N~4~-(3-chlorophenyl)-1-methyl-N~6~-(2-phenylethyl)-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B2582244.png)
![2-Phenyl-4-[(phenylsulfanyl)methyl]-6-(1-pyrrolidinyl)pyrimidine](/img/structure/B2582245.png)
